molecular formula C14H12N2O5 B11582717 ethyl 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate

ethyl 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate

Cat. No.: B11582717
M. Wt: 288.25 g/mol
InChI Key: LFQYNHSUJBRWJV-UHFFFAOYSA-N
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Description

ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could result in a more saturated compound .

Scientific Research Applications

ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE is unique due to its specific structural features and the resulting chemical properties. Its pyrrolo[3,4-d][1,2]oxazole core provides a distinct framework that can be modified to create a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

ethyl 4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C14H12N2O5/c1-2-20-14(19)10-9-11(21-15-10)13(18)16(12(9)17)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3

InChI Key

LFQYNHSUJBRWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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